Chlorine trifluoride

Fluorinating agent Oxidizer comparison Rocket propellant

ClF₃ enables >160:1 selectivity for Ta₂N over Ta₂O₅ at 100°C—NF₃ and CF₄/O₂ plasma cannot match this without costly requalification. For fluoride volatility reprocessing, ClF₃ volatilizes uranium as UF₆ at 50–80°C while Pu remains as non-volatile PuF₄, eliminating >300°C F₂ flame fluorination. Choose ClF₃ for cold-walled CVD cleaning (no plasma activation needed), hypergolic propulsion without cryogenic infrastructure, and partial fluorination selectivity that ClF₅ cannot replicate.

Molecular Formula ClF3
Molecular Weight 92.45 g/mol
CAS No. 7790-91-2
Cat. No. B1221197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorine trifluoride
CAS7790-91-2
Synonymschlorine trifluoride
Molecular FormulaClF3
Molecular Weight92.45 g/mol
Structural Identifiers
SMILESFCl(F)F
InChIInChI=1S/ClF3/c2-1(3)4
InChIKeyJOHWNGGYGAVMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
decomposes in cold and hot water
Solubility in water: reaction
Reacts

Chlorine Trifluoride (ClF₃, CAS 7790-91-2) Physical Properties and Chemical Class Overview for Industrial Procurement


Chlorine trifluoride (ClF₃, CAS 7790-91-2) is an interhalogen compound existing as a nearly colorless compressed gas that condenses to a greenish-yellow liquid at 11.75 °C (53.15 °F) under atmospheric pressure, with a melting point of −76.34 °C [1]. It belongs to the halogen fluoride class and is characterized by extreme oxidative and fluorinating reactivity, a T-shaped molecular geometry, and a vapor pressure of approximately 1.4 atm at standard conditions [2]. ClF₃ is classified as a strong oxidizer and water-reactive substance, requiring specialized nickel, Monel, or fluoropolymer materials for safe containment [3].

Why Generic Halogen Fluoride Substitution Fails: Technical Differentiators for Chlorine Trifluoride (ClF₃) in Critical Applications


Chlorine trifluoride cannot be interchanged with other halogen fluorides (e.g., BrF₃, ClF₅, IF₅) or elemental fluorine (F₂) due to fundamental differences in reaction selectivity, operating temperature windows, and material compatibility profiles. For example, while ClF₅ demonstrates superior substitutive aromatic fluorination in organic synthesis, ClF₃ exhibits more than an order of magnitude higher selectivity for nonoxidic metal compounds over oxides in semiconductor etching applications [1]. Furthermore, ClF₃'s volatility-based U/Pu separation in nuclear fuel reprocessing is not directly replicable with BrF₃, which shows different metal fluoride volatility patterns [2]. Even within the same application space, the safety and handling infrastructure required for ClF₃ differs markedly from that of NF₃ or F₂, making generic substitution economically and operationally prohibitive without comprehensive requalification .

Quantitative Evidence Guide: Chlorine Trifluoride (ClF₃) Differentiation Metrics for Scientific Selection and Procurement


Chlorine Trifluoride (ClF₃) vs. Elemental Fluorine (F₂): Comparative Reactivity Under Operational Conditions

Liquid chlorine trifluoride demonstrates higher reactivity than vapor-phase elemental fluorine reactions because more moles of fluorinating agent are present per unit area of reactant surfaces. Moreover, liquid ClF₃ may exhibit even higher reactivity than liquid F₂ in certain circumstances, as liquid F₂ must be maintained at cryogenic temperatures (boiling point −188.1 °C), which substantially reduces its thermal activity potential relative to ClF₃, which remains liquid at room temperature up to 11.75 °C .

Fluorinating agent Oxidizer comparison Rocket propellant

Chlorine Trifluoride (ClF₃) vs. NF₃ and CF₄/O₂ Plasmas: Selectivity for Nonoxidic Metal Compounds in Semiconductor Etching

Gaseous ClF₃ etching demonstrates more than an order of magnitude better selectivity for nonoxidic metal compounds over their corresponding oxides compared to CF₄/O₂ and NF₃ plasma etching. At 100 °C, the selectivity for etching α-Ta or Ta₂N over Ta₂O₅ exceeds 160:1, whereas conventional plasma processes typically exhibit selectivities below 20:1 for similar material pairs [1]. The activation energies for ClF₃ etching of α-Ta (13-16 atom% N), Ta₂N, and Ta₂O₅ were measured as 4.0, 4.4, and 7.7 kcal/mol, respectively, indicating a strong thermodynamic preference for non-oxide removal [1].

Semiconductor etching Selectivity Tantalum compounds

Chlorine Trifluoride (ClF₃) vs. BrF₃: Comparative Toxicity and Industrial Hazard Profile Assessment

Based on structure-activity relationships and comparative chemical reactivity data, chlorine fluorides including ClF₃ are established to be more reactive and more toxic than their bromine fluoride counterparts. The AEGL (Acute Exposure Guideline Level) values for BrF₃ are derived by conservatively setting them equal to the empirically derived ClF₃ values, reflecting that ClF₃ represents the more toxic end of the halogen fluoride toxicity spectrum [1]. ClF₃ has a TLV-C (Threshold Limit Value – Ceiling) of 0.1 ppm (0.4 mg/m³) and an IDLH (Immediately Dangerous to Life or Health) of 20 ppm, indicating extreme acute toxicity [2].

Industrial safety Toxicity Occupational exposure limits

Chlorine Trifluoride (ClF₃) in Nuclear Fuel Reprocessing: U/Pu Volatility-Based Separation Metrics

In nuclear fuel reprocessing applications, ClF₃ enables effective uranium-plutonium separation via differential volatility. When spent nuclear fuel is treated with ClF₃ together with ClF and/or Cl₂ at temperatures ranging from 25 °C to 700 °C, uranium volatilizes as UF₆ while plutonium remains in solid form as PuF₄, enabling physical separation of the two actinides [1]. Notably, uranium metal reacts with ClF₃ at temperatures as low as 50-80 °C to form volatile UF₆, a reaction temperature substantially lower than that required for direct fluorination with elemental F₂ [2].

Nuclear fuel reprocessing Fluoride volatility Uranium-plutonium separation

Chlorine Trifluoride (ClF₃) vs. ClF₅: Divergent Organic Substrate Fluorination Pathway Selectivity

In contrast to the limited substitutive fluorination of aromatics achievable with ClF₃, BrF₃, and IF₅, ClF₅ demonstrates predominant substitutive aromatic fluorination as its major reaction pathway. Enhanced exchange fluorination of CCl₄ with ClF₅ yields CF₂Cl₂ as the major product (CF₂Cl₂ >> CFCl₃ > CF₃Cl), whereas ClF₃ under identical conditions produces CFCl₃ as the dominant product (CFCl₃ >> CF₂Cl₂) [1]. This fundamental divergence in product distribution demonstrates that ClF₃ and ClF₅ are not interchangeable fluorinating agents in synthetic organic chemistry applications.

Organic synthesis Fluorination chemistry Reaction selectivity

Validated Industrial and Research Application Scenarios for Chlorine Trifluoride (ClF₃) Based on Quantitative Evidence


Semiconductor CVD Chamber Cleaning Requiring High Selectivity for Non-Oxide Residues

In semiconductor fabrication facilities operating chemical vapor deposition (CVD) tools for tantalum-based barrier layers or tungsten metallization, ClF₃ is preferentially selected over NF₃ or CF₄/O₂ plasma cleaning when process specifications demand selective removal of metallic or nitride residues with minimal attack on underlying oxide layers. The >160:1 selectivity for Ta₂N over Ta₂O₅ at 100 °C enables effective chamber cleaning without degrading dielectric films or chamber wall passivation layers [1]. Unlike NF₃ which requires plasma activation to generate reactive fluorine radicals, ClF₃ reacts spontaneously at room temperature with semiconductor materials, enabling cold-walled CVD chamber cleaning without thermal cycling .

Spent Nuclear Fuel Reprocessing via Fluoride Volatility Method for Actinide Separation

Nuclear fuel reprocessing facilities employing fluoride volatility separation processes utilize ClF₃ for uranium recovery from irradiated fuel elements. The compound enables uranium to volatilize as UF₆ at relatively low temperatures (50-80 °C), while plutonium remains as non-volatile PuF₄, facilitating physical separation without liquid-liquid solvent extraction infrastructure [1]. This temperature differential advantage over elemental F₂ flame fluorination (>300 °C) translates to reduced energy input and simplified reactor materials selection, as lower operating temperatures permit the use of nickel and Monel alloys without accelerated corrosion typical of high-temperature fluorine environments .

High-Energy Propellant Oxidizer for Specialized Rocket Propulsion Systems

In specialized liquid bipropellant rocket systems where maximum specific impulse is prioritized over handling convenience, ClF₃ serves as a storable oxidizer with performance characteristics approaching those of liquid fluorine while offering significantly more favorable storage and transfer logistics. The hypergolic reaction of ClF₃ with hydrazine-based fuels (3 N₂H₄ + 4 ClF₃ → 3 N₂ + 12 HF + 2 Cl₂) provides reliable ignition without external ignition sources [1]. The compound's ability to be stored as a liquid at room temperature (boiling point 11.75 °C) eliminates the cryogenic infrastructure required for liquid F₂ (boiling point −188.1 °C), a capital cost reduction that partially offsets the specialized materials required for ClF₃ containment .

Controlled Fluorination in Inorganic Synthesis Requiring Moderate Fluorination Depth

For inorganic and organometallic synthesis applications where controlled partial fluorination is desired rather than exhaustive perfluorination, ClF₃ is selected over ClF₅ based on demonstrated product selectivity profiles. As established in CCl₄ exchange fluorination studies, ClF₃ favors formation of CFCl₃ (partial fluorination) whereas ClF₅ drives the reaction toward CF₂Cl₂ (higher fluorination state) under identical non-catalytic liquid-phase conditions [1]. This predictable, reproducible product distribution enables synthetic chemists to select the appropriate halogen fluoride based on target fluorination depth without extensive reaction optimization campaigns.

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